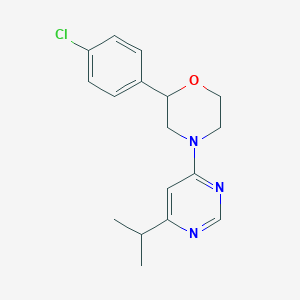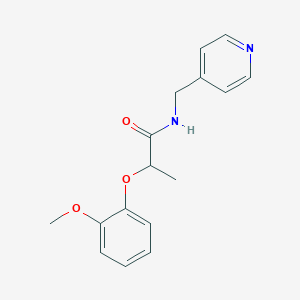
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine, also known as CPIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIM belongs to the class of morpholine-based compounds and has a molecular formula of C19H23ClN4O.
科学研究应用
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have potential as an antipsychotic and antidepressant drug due to its ability to modulate dopamine and serotonin receptors in the brain.
In biochemistry, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to have antioxidant activity, which may have potential in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
In neuroscience, 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been studied for its potential as a tool for studying the function of various ion channels and receptors in the brain. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is still not fully understood, but it is thought to involve the modulation of various receptors and ion channels in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of dopamine and serotonin receptors in the brain, which may contribute to its potential as an antipsychotic and antidepressant drug. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, which may contribute to its potential as a treatment for cognitive disorders.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its potential as a tool for studying the function of various ion channels and receptors in the body. 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine has been found to modulate the activity of various ion channels such as the TRPV1 channel, which is involved in pain sensation, and the NMDA receptor, which is involved in learning and memory. However, one limitation of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is its relatively low yield and purity, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine. One direction is to further explore its potential as an antitumor drug and to investigate its mechanism of action in cancer cells. Another direction is to investigate its potential as a treatment for cognitive disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine and its potential as a tool for studying the function of various ion channels and receptors in the body.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine involves the reaction between 4-chloroaniline and 6-isopropyl-4-morpholinopyrimidine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is obtained by purification through chromatography. The yield of 2-(4-chlorophenyl)-4-(6-isopropylpyrimidin-4-yl)morpholine is typically around 50-60%, and the purity can be increased through further purification methods such as recrystallization.
属性
IUPAC Name |
2-(4-chlorophenyl)-4-(6-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12(2)15-9-17(20-11-19-15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHWVIVKRXARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
